molecular formula C51H83F3N16O13S3 B3262277 Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate CAS No. 353487-64-6

Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate

Cat. No.: B3262277
CAS No.: 353487-64-6
M. Wt: 1281.5 g/mol
InChI Key: ZJXAUINYHLJPOO-YENZCTSDSA-N
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Description

This compound is known for its unique structure and properties, making it a valuable tool in biochemical and medical studies.

Scientific Research Applications

Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and receptor binding assays.

    Medicine: Investigated for its potential therapeutic applications, including as a competitive antagonist for specific receptors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various protecting group strategies and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

    Disulfide-bridged peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Comparison with Similar Compounds

    Ac-Arg-Cys-Met-5-aminopentanoyl-Arg-Val-Tyr-5-aminopentanoyl-Cys-NH2: Another peptide with similar structure and function.

    Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 (Disulfide Bridge): A variant with a disulfide bridge between cysteine residues.

Uniqueness: Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate is unique due to its specific sequence and trifluoroacetate salt form, which can influence its solubility and stability. Its ability to act as a competitive antagonist for specific receptors sets it apart from other peptides .

Properties

IUPAC Name

(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7)/t32-,33-,34-,35-,36-,37-,40-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXAUINYHLJPOO-YENZCTSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H83F3N16O13S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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